molecular formula C7H12N2O B15243335 2-(Azetidin-3-yloxy)butanenitrile

2-(Azetidin-3-yloxy)butanenitrile

Cat. No.: B15243335
M. Wt: 140.18 g/mol
InChI Key: VKBQDPYKPDRLIS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)butanenitrile is a chemical compound with the molecular formula C7H12N2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)butanenitrile typically involves the reaction of azetidine derivatives with butanenitrile under specific conditions. One common method involves the alkylation of azetidine with butanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Azetidin-3-yloxy)butanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring is known to confer unique reactivity and binding properties, which can modulate the activity of biological molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    2-Azetidinone: A lactam derivative of azetidine.

    3-Azetidinone: Another lactam derivative with different substitution patterns.

Uniqueness

2-(Azetidin-3-yloxy)butanenitrile is unique due to the presence of both the azetidine ring and the butanenitrile group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(azetidin-3-yloxy)butanenitrile

InChI

InChI=1S/C7H12N2O/c1-2-6(3-8)10-7-4-9-5-7/h6-7,9H,2,4-5H2,1H3

InChI Key

VKBQDPYKPDRLIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1CNC1

Origin of Product

United States

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